4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate oxazole derivative in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenyl derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating enzyme activity or receptor binding. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- 5,12-Dihydroxy-2,6,7,13-tetramethoxyflavone
Uniqueness
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
653590-50-2 |
---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
4-[3-(4-hydroxyphenyl)-1,2-oxazol-5-yl]-2-methoxyphenol |
InChI |
InChI=1S/C16H13NO4/c1-20-16-8-11(4-7-14(16)19)15-9-13(17-21-15)10-2-5-12(18)6-3-10/h2-9,18-19H,1H3 |
InChI Key |
VOGDFIXCQQYZIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=NO2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.